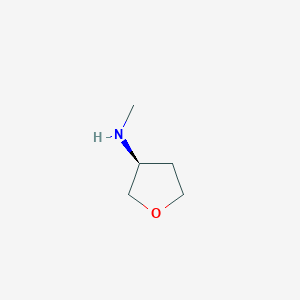

(S)-N-methyltetrahydrofuran-3-amine

Description

Significance of Chiral Cyclic Amines in Modern Organic Chemistry

Chiral amines are indispensable tools in the field of organic chemistry. alfachemic.com Their importance stems from the concept of chirality, a property of molecules that are non-superimposable on their mirror images, much like a pair of hands. wikipedia.org This "handedness" is a fundamental aspect of many biological molecules, including amino acids, sugars, and nucleic acids. wikipedia.orgopenaccessgovernment.org Consequently, the biological activity of many pharmaceuticals is intrinsically linked to their chirality, with one enantiomer (one of the mirror-image forms) often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. openaccessgovernment.org

Chiral cyclic amines, a specific class of these molecules, are particularly valuable. The cyclic structure imparts a degree of conformational rigidity, which can be advantageous in controlling the stereochemical outcome of chemical reactions. They are widely employed as:

Chiral Building Blocks: They serve as starting materials for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). openaccessgovernment.org

Chiral Catalysts and Ligands: They can be used to direct the stereochemistry of a reaction, leading to the preferential formation of one enantiomer over the other. This is a cornerstone of asymmetric synthesis. alfachemic.comacs.org

Chiral Auxiliaries: Temporarily attached to a molecule, they can influence the stereochemical course of a reaction before being removed.

The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, drives the continuous development of new and efficient methods for the synthesis and application of chiral amines. openaccessgovernment.org

Contextualizing (S)-N-methyltetrahydrofuran-3-amine within Tetrahydrofuran (B95107) Derivative Research

Tetrahydrofuran (THF) and its derivatives are a well-established class of compounds in organic chemistry. rsc.orgresearchgate.netchemistryviews.orgorganic-chemistry.org The THF ring is a common structural motif in a vast array of natural products and synthetic molecules with diverse biological activities. chemistryviews.orgnih.gov Research into THF derivatives is a vibrant area, with ongoing efforts to develop novel synthetic methodologies and explore their applications. rsc.orgresearchgate.netorganic-chemistry.org

This compound fits squarely within this research landscape. Its synthesis and utility are often discussed in the context of creating functionalized tetrahydrofurans. The introduction of a nitrogen-containing substituent at the 3-position of the THF ring, and specifically a chiral methylamino group, opens up avenues for further chemical transformations and the creation of novel molecular architectures. The presence of both the ether oxygen and the amine nitrogen offers multiple sites for potential interactions, making it an interesting ligand for metal catalysts and a versatile intermediate for a variety of chemical reactions.

Overview of Current Research Trajectories and Academic Relevance

Current research involving this compound and related chiral cyclic amines is multifaceted. Key areas of investigation include:

Asymmetric Synthesis: A primary focus is the development of stereoselective syntheses of this compound itself, as well as its use as a chiral building block to construct other enantiomerically pure compounds.

Catalysis: Researchers are exploring the use of this and similar chiral amines as ligands in transition metal catalysis to achieve high levels of enantioselectivity in a variety of chemical transformations. acs.org

Medicinal Chemistry: The structural motif of this compound is being incorporated into new molecular entities with the aim of discovering novel therapeutic agents. Its chiral nature is crucial for specific interactions with biological targets like enzymes and receptors.

Green Chemistry: The development of more sustainable and efficient synthetic routes to this and other valuable chemicals is an ongoing goal. This includes the use of renewable starting materials and environmentally benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.netresearchgate.net

The academic relevance of this compound lies in its ability to contribute to these cutting-edge areas of chemical research. Its study not only expands the toolbox of synthetic organic chemists but also deepens the understanding of fundamental principles of stereochemistry and catalysis.

Compound Information

| Compound Name |

| This compound |

| 2-methyltetrahydrofuran |

| Tetrahydrofuran |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-N-methyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-5-2-3-7-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVZUXUQGFIYEK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680178 | |

| Record name | (3S)-N-Methyloxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292902-56-7 | |

| Record name | (3S)-N-Methyloxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S N Methyltetrahydrofuran 3 Amine and Its Chiral Derivatives

Conventional Chemical Synthesis Routes

Conventional approaches to the synthesis of N-methyltetrahydrofuran-3-amine and its analogs often involve multi-step sequences starting from readily available precursors. These methods, while established, may not always offer the desired stereocontrol, often yielding racemic mixtures that necessitate further resolution.

One of the most direct approaches to synthesizing substituted tetrahydrofurans involves the modification of pre-existing tetrahydrofuran (B95107) rings. These strategies leverage the availability of various functionalized tetrahydrofuran derivatives as starting materials. For instance, the synthesis of 3-aryl tetrahydrofurans can be achieved from cis-butene-1,4-diol through a redox-relay Heck reaction that forms cyclic hemiacetals, which are then reduced to the final product. organic-chemistry.org Similarly, functionalized tetrahydrofuranols can be synthesized stereoselectively by heating chloropolyols in water, a method that avoids the need for complex protecting group strategies. organic-chemistry.org

Another precursor-based approach involves the transformation of lactone carboxylic acids into chiral tetrahydrofuran derivatives. This can be achieved through a direct reduction of the lactone and carboxylic acid moieties. researchgate.net For example, the reduction of a methyl-substituted lactone acid with a borane-dimethyl sulfide complex yields a mixture of the corresponding hydroxymethyl tetrahydrofuran alcohol and a triol. researchgate.net

Nucleophilic substitution reactions on the tetrahydrofuran ring are a cornerstone of many synthetic strategies. researchgate.net These reactions allow for the introduction of various functional groups, including the amine moiety required for N-methyltetrahydrofuran-3-amine. For example, intramolecular nucleophilic substitution of alkyl fluorides with O- and N-nucleophiles can lead to the formation of the tetrahydrofuran ring. organic-chemistry.org

A common strategy involves the introduction of a suitable leaving group at the 3-position of a tetrahydrofuran precursor, followed by nucleophilic substitution with methylamine (B109427) or a protected equivalent. Subsequent reduction of any intermediate functional groups, such as carbonyls or imines, yields the desired N-methyltetrahydrofuran-3-amine.

Reductive amination is a powerful and widely used method for the formation of amines. In the context of tetrahydrofuran systems, this pathway typically involves the reaction of a ketone or aldehyde precursor with methylamine in the presence of a reducing agent. For the synthesis of N-methyltetrahydrofuran-3-amine, tetrahydrofuran-3-one serves as the key precursor.

A related approach involves the formylation of 2,5-dihydrofuran to produce 3-formyltetrahydrofuran, which then undergoes reductive amination to yield 3-aminomethyl tetrahydrofuran. google.com This method highlights the utility of reductive amination in converting carbonyl functionalities within the tetrahydrofuran ring system into the desired amine products. google.com

The synthesis of complex chiral molecules like (S)-N-methyltetrahydrofuran-3-amine often requires multi-step reaction sequences to achieve the desired functionalization and stereochemistry. These sequences can involve a combination of the strategies mentioned above, along with other transformations such as protection/deprotection steps, oxidations, and reductions.

For instance, a synthetic route might begin with the creation of a substituted tetrahydrofuran ring through a cycloetherification reaction. organic-chemistry.org This could be followed by a series of functional group interconversions to introduce a carbonyl group at the 3-position, which can then be converted to the N-methylamine via reductive amination.

Stereoselective Synthesis of this compound

Achieving high enantiomeric purity is crucial for the biological application of chiral molecules. Therefore, stereoselective synthesis methods are paramount for producing this compound. These methods can be broadly categorized into enantioselective strategies that directly create the desired stereocenter and the resolution of racemic mixtures.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various techniques, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis.

Chiral Catalysis: Asymmetric hydrogenation of prochiral imines is a highly efficient method for preparing chiral amines. nih.gov This approach has been successfully applied on an industrial scale. nih.gov The use of chiral transition metal catalysts, often featuring phosphorus ligands, has been instrumental in advancing this field. nih.gov For the synthesis of this compound, this would involve the asymmetric hydrogenation of an imine precursor derived from tetrahydrofuran-3-one.

Organocatalysis also offers powerful tools for asymmetric synthesis. For example, bifunctional organocatalysts have been used in the enantioselective intramolecular oxa-Michael reaction of enols to produce chiral isochromenes with good to excellent enantioselectivities. researchgate.net Similar principles can be applied to the asymmetric synthesis of substituted tetrahydrofurans. researchgate.net

Chiral Auxiliaries: The Ellman lab developed tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines. yale.edu This reagent has been used on a large scale in the production of drugs and fine chemicals. yale.edu

Biocatalysis: Enzymes, such as ω-transaminases, can be used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov For instance, an (S)-specific ω-transaminase from Vibrio fluvialis has been used to synthesize (S)-amines with high enantiomeric excess. nih.gov This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods.

Chiral Resolution: When a racemic mixture is produced, chiral resolution can be employed to separate the enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. wikipedia.org The resulting diastereomers can then be separated by crystallization. wikipedia.org While effective, this method has the disadvantage of discarding at least half of the starting material unless the undesired enantiomer can be racemized and recycled. wikipedia.orgrsc.org

Interactive Data Table: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Precursor(s) | Key Transformation(s) | Stereocontrol | Advantages | Disadvantages |

| Precursor-Based Strategies | Functionalized tetrahydrofurans | Functional group interconversion | Variable | Utilizes readily available starting materials | May require multi-step synthesis |

| Nucleophilic Substitution | Tetrahydrofuran with leaving group | Nucleophilic attack by methylamine | Often racemic | Versatile for introducing various functional groups | May require subsequent reduction steps |

| Reductive Amination | Tetrahydrofuran-3-one | Imine formation and reduction | Often racemic | Direct and efficient amine formation | Requires a carbonyl precursor |

| Asymmetric Hydrogenation | Imine of tetrahydrofuran-3-one | Catalytic hydrogenation | High | High enantioselectivity and efficiency | Requires specialized chiral catalysts |

| Biocatalysis (ω-Transaminase) | Tetrahydrofuran-3-one | Enzymatic transamination | High | High enantioselectivity, mild reaction conditions | Substrate scope can be limited |

| Chiral Resolution | Racemic N-methyltetrahydrofuran-3-amine | Diastereomeric salt formation | High | Applicable to racemic mixtures | At least 50% of material is initially discarded |

Chiral Auxiliary and Catalyst-Controlled Syntheses

The asymmetric synthesis of chiral tetrahydrofuran derivatives often relies on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. While direct synthesis of this compound using a specific chiral auxiliary is not extensively detailed in readily available literature, the principles can be applied from methodologies developed for analogous structures. Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereoselective formation of a new chiral center.

Catalyst-controlled syntheses offer a more atom-economical approach to establishing stereocenters. For instance, palladium-catalyzed reactions have been employed for the construction of highly substituted 3-vinyltetrahydrofuran derivatives with moderate stereocontrol. The use of chiral phosphine ligands in such reactions can significantly enhance enantioselectivity, providing products with up to 92% enantiomeric excess (ee) nih.gov. Another powerful strategy involves the sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols. This method provides access to 2,5-polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities (up to 97% ee) chemistryviews.org. These resulting structures can be further transformed into chiral amines, demonstrating the potential of this catalytic approach for accessing chiral aminotetrahydrofurans chemistryviews.org.

Asymmetric catalytic methods for the synthesis of 3-amine-tetrahydrothiophenes, a related sulfur-containing heterocycle, have also been developed. A Nickel(II)/trisoxazoline-catalyzed asymmetric sulfa-Michael/Aldol cascade reaction has been shown to produce chiral 3-amine-tetrahydrothiophene derivatives with a quaternary stereocenter in high yield and enantioselectivity nih.gov. The principles of such transition-metal catalyzed cascade reactions could potentially be adapted for the synthesis of chiral 3-aminotetrahydrofurans.

Table 1: Examples of Catalyst-Controlled Syntheses for Chiral Tetrahydrofuran Derivatives

| Catalytic System | Reaction Type | Product Type | Enantioselectivity (ee) |

| Pd / chiral phosphine ligands | Allylic substitution | 3-Vinyltetrahydrofurans | Up to 92% |

| Cu / chiral ligand | Asymmetric Henry reaction & iodocyclization | 2,5-Polysubstituted tetrahydrofurans | Up to 97% |

| Ni(II) / trisoxazoline | Asymmetric sulfa-Michael/Aldol cascade | 3-Amine-tetrahydrothiophenes | Up to 92% |

Control of Ring Stereochemistry in Tetrahydrofuran Derivatization

Achieving specific stereoisomers of substituted tetrahydrofurans is a fundamental challenge in synthetic organic chemistry. The stereochemical arrangement of substituents on the tetrahydrofuran ring is crucial for the biological activity of many natural products and pharmaceuticals. Various strategies have been developed to control the relative and absolute stereochemistry of these heterocycles.

The stereocontrolled synthesis of both cis- and trans-2,5-disubstituted tetrahydrofurans has been a subject of considerable research, particularly in the context of polyether antibiotic synthesis acs.orgcombichemistry.com. Methodologies to achieve this control often involve intramolecular cyclization reactions where the stereochemistry of the acyclic precursor dictates the stereochemical outcome of the cyclized product. For example, intramolecular SN2 reactions of precursors with pre-defined stereocenters are a common approach nih.gov.

More advanced methods aim to generate stereocenters during the ring-forming step. Lewis acid-mediated rearrangements of substrates like 1,3-dioxolan-4-ones or 4,5-dihydro-1,3-dioxepins can lead to the formation of highly substituted tetrahydrofurans with good to excellent diastereoselectivity nih.gov. The choice of Lewis acid can influence which diastereomer is formed preferentially nih.gov. Additionally, the Matteson homologation of chiral boronic esters has been demonstrated as a powerful tool for the stereoselective synthesis of highly substituted tetrahydrofurans uni-saarland.de. This method allows for the iterative introduction of stereocenters with high fidelity, leading to complex substitution patterns with well-defined stereochemistry uni-saarland.de.

Radical carbonylation and reductive cyclization of β-hydroxyalkyl aryl chalcogenides can produce 2,5-disubstituted tetrahydrofuran-3-ones, predominantly as the cis isomers nih.gov. These ketone intermediates are valuable precursors for the synthesis of 3-aminotetrahydrofuran derivatives.

Biocatalytic Approaches in this compound Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes offer high selectivity and operate under mild reaction conditions, reducing the environmental impact of chemical processes.

Enzyme-Mediated Transformations for Chiral Amine Production

The synthesis of chiral amines is a key area where biocatalysis has made significant contributions. Amine transaminases (ATAs), also known as ω-transaminases, are particularly useful enzymes for this purpose nih.govillinois.edu. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor with high stereoselectivity illinois.edumdpi.com.

For the synthesis of this compound, a hypothetical biocatalytic route would involve the asymmetric amination of N-methyltetrahydrofuran-3-one using an (S)-selective ω-transaminase. The broad substrate scope of many engineered ω-transaminases suggests that they could accept cyclic ketones like the tetrahydrofuran-3-one derivative mdpi.com. The equilibrium of the transamination reaction can be a challenge, but various strategies, such as using specific amine donors or removing the ketone byproduct, have been developed to drive the reaction to completion nih.gov.

Another class of enzymes, amine dehydrogenases (AmDHs), can catalyze the reductive amination of ketones using ammonia as the amine source, offering a direct route to primary chiral amines thieme-connect.de. Imine reductases (IREDs) also play a crucial role in the synthesis of chiral amines through the reduction of pre-formed imines or via one-pot reductive amination of a ketone and an amine researchgate.net. An engineered imine reductase has been successfully used in the commercial manufacturing of a chiral cyclobutyl-N-methylamine for the drug candidate abrocitinib, demonstrating the industrial potential of this enzyme class researchgate.net.

Table 2: Key Enzymes in Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Amine Source |

| Amine Transaminase (ATA) | Asymmetric amination | Amine donor (e.g., isopropylamine) |

| Amine Dehydrogenase (AmDH) | Reductive amination | Ammonia |

| Imine Reductase (IRED) | Reductive amination | Primary or secondary amine |

Chemoenzymatic Pathways to Chiral Amine Intermediates

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations in a single synthetic sequence. This approach allows for the efficient construction of complex molecules that may be difficult to access by either method alone.

A plausible chemoenzymatic route to this compound would involve the chemical synthesis of a suitable precursor, tetrahydrofuran-3-one, followed by a biocatalytic amination step. The synthesis of tetrahydrofuran-3-one can be achieved through various chemical methods, such as the radical carbonylation/reductive cyclization of β-hydroxyalkyl aryl chalcogenides nih.gov.

Once the prochiral ketone is obtained, an enzymatic transformation can be employed to introduce the chiral amine functionality. For instance, a one-pot reductive amination of tetrahydrofuran-3-one with methylamine could be catalyzed by an imine reductase (IRED) to yield the desired this compound. The stereoselectivity of this step would be controlled by the choice of a suitable (S)-selective IRED. Alternatively, a transaminase could be used to introduce a primary amine, which could then be chemically N-methylated in a subsequent step. Multi-enzyme cascade reactions, where the product of one enzymatic reaction is the substrate for the next, are also a powerful strategy in chemoenzymatic synthesis mdpi.com.

Green Chemistry Principles in the Synthesis of N-methyltetrahydrofuran-3-amine Analogues

Application of Eco-friendly Solvents in Synthesis (e.g., 2-methyltetrahydrofuran)

2-Methyltetrahydrofuran (B130290) (2-MeTHF) is a prime example of a green solvent that is gaining widespread use in organic synthesis researchgate.netnsf.gov. Derived from renewable biomass sources such as furfural and levulinic acid, 2-MeTHF is a more sustainable alternative to petroleum-derived solvents like tetrahydrofuran (THF) researchgate.netresearchgate.net.

The use of 2-MeTHF has been successfully demonstrated in a variety of chemical transformations, including organometallic reactions and biocatalytic processes researchgate.netnih.gov. In the synthesis of chiral amines, 2-MeTHF has been shown to be an effective solvent, sometimes leading to improved yields and enantioselectivities compared to traditional solvents nih.gov. For example, the synthesis of an antihistamine drug, dimethindene, was significantly improved in terms of yield and sustainability by replacing volatile organic compounds with 2-MeTHF nih.gov. The application of 2-MeTHF as a solvent in the synthesis of this compound and its analogues would align with the principles of green chemistry by utilizing a renewable, high-performance, and environmentally benign reaction medium nih.govnih.gov.

Table 3: Comparison of THF and 2-MeTHF as Solvents

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Source | Petrochemical | Renewable (Biomass) |

| Boiling Point | 66 °C | 80 °C |

| Water Miscibility | Miscible | Limited |

| Stability to Strong Bases | Less stable | More stable |

Sustainable Catalysis in Tetrahydrofuran Functionalization

The imperative to develop environmentally benign and efficient chemical processes has propelled sustainable catalysis to the forefront of modern synthetic chemistry. In the context of producing chiral molecules like this compound, sustainable catalytic methods offer significant advantages over traditional stoichiometric approaches by minimizing waste, reducing energy consumption, and often providing high levels of stereoselectivity. These strategies primarily revolve around biocatalysis and the use of earth-abundant metal catalysts, which align with the principles of green chemistry.

Key sustainable approaches for the functionalization of the tetrahydrofuran (THF) ring to yield chiral amines involve enzymatic kinetic resolution, asymmetric biocatalytic reductive amination, and hydrogen borrowing catalysis. These methods are instrumental in establishing the crucial C3 stereocenter of the tetrahydrofuran core.

Biocatalysis, in particular, stands out for its exceptional selectivity under mild reaction conditions. researchgate.net Enzymes such as lipases, proteases, and transaminases are highly effective for the synthesis of enantiomerically pure amines and their precursors. One of the most established biocatalytic strategies for obtaining chiral amines is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively acylates or deacylates one enantiomer of a racemic amine or its precursor, allowing for the separation of the two enantiomers. For instance, lipases are widely used for the resolution of racemic alcohols and amines with high efficiency. While a specific enzymatic resolution for 3-aminotetrahydrofuran is not extensively detailed in public literature, the principle is broadly applicable to cyclic amines.

Another powerful biocatalytic tool is the use of transaminases (TAs) for the asymmetric synthesis of chiral amines from prochiral ketones. A hypothetical sustainable route to (S)-tetrahydrofuran-3-amine, the precursor to the target molecule, could involve the asymmetric amination of tetrahydrofuran-3-one using an (S)-selective transaminase. This method is highly atom-economical, utilizing an amino donor like isopropylamine and generating acetone as the sole byproduct.

Chemoenzymatic dynamic kinetic resolution (DKR) represents a further refinement of this approach. DKR combines enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomerically pure product. This is often achieved by pairing a lipase with a metal catalyst that facilitates racemization.

Recent advancements have also focused on the direct, selective transformation of biomass-derived feedstocks into valuable amines. acs.org While much of this research has targeted the functionalization of furan-derived ketones at the C2 and C5 positions, the underlying principles of using heterogeneous catalysts (e.g., Palladium on Alumina) with molecular hydrogen as a green reductant are relevant. acs.orgdntb.gov.ua

Furthermore, the concept of "hydrogen borrowing" or "hydrogen autotransfer" catalysis offers a sustainable pathway for the amination of alcohols. mdpi.com This method, typically employing ruthenium or iridium catalysts, allows for the direct conversion of an alcohol to an amine using ammonia or a primary amine as the nitrogen source, producing only water as a byproduct. The application of this methodology to tetrahydrofuran-3-ol would provide a direct and waste-free route to 3-aminotetrahydrofuran derivatives.

The use of greener solvents is another cornerstone of sustainable synthesis. 2-Methyltetrahydrofuran (2-MeTHF), a solvent derivable from renewable resources like furfural, is increasingly used as a more sustainable alternative to traditional solvents like THF in biocatalytic and chemical processes. researchgate.net Its favorable properties, including lower water solubility which simplifies recovery, make it an attractive medium for these catalytic reactions. researchgate.net

The following table summarizes representative data for a chemoenzymatic dynamic kinetic resolution process, illustrating the high efficiencies achievable with sustainable catalytic methods for producing chiral molecules.

Table 1: Example Data for Chemoenzymatic Dynamic Kinetic Resolution of a δ-Hydroxy Ester This table illustrates the principle of DKR, a key sustainable strategy, as specific data for the target compound is not available.

| Substrate | Enzyme | Racemization Catalyst | Solvent | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| racemic δ-hydroxy ester | Candida antarctica Lipase B (CAL-B) | Ruthenium Complex | Toluene | 92 | 99 | datapdf.com |

Reaction Mechanisms and Fundamental Reactivity of S N Methyltetrahydrofuran 3 Amine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine in (S)-N-methyltetrahydrofuran-3-amine confers nucleophilic character to the molecule. This allows it to react with a variety of electrophiles.

Alkylation and Acylation Processes

Alkylation: The nitrogen atom can readily attack alkyl halides in a nucleophilic substitution reaction (SN2) to form more substituted amines. However, the direct alkylation of primary or secondary amines with alkyl halides can be difficult to control, often leading to a mixture of products, including tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.comopenstax.org This is because the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to further reaction. masterorganicchemistry.com To achieve controlled mono-alkylation, specific strategies are often employed, such as using a large excess of the starting amine or employing alternative methods like reductive amination. masterorganicchemistry.com In some cases, exhaustive methylation with an excess of a reactive alkylating agent like methyl iodide is used to intentionally form the quaternary ammonium salt. masterorganicchemistry.comopenstax.org

Acylation: this compound can be acylated by reacting with acylating agents like acid chlorides or anhydrides. This reaction forms an amide bond and is a common method for synthesizing amides. openstax.orgresearchgate.net Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine, thus preventing further reaction. openstax.org The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent, which is considered more environmentally friendly, has been shown to be effective for acylation reactions. nih.gov

Table 1: Comparison of Alkylation and Acylation of this compound

| Reaction | Reagents | Product(s) | Key Considerations |

| Alkylation | Alkyl Halides | Tertiary Amine, Quaternary Ammonium Salt | Difficult to control, often yields mixtures. The product amine can be more nucleophilic. masterorganicchemistry.com |

| Acylation | Acid Chlorides, Acid Anhydrides | Amide | Generally high yielding and clean. The product amide is less nucleophilic, preventing over-reaction. openstax.org |

Mechanistic Aspects of Intermolecular and Intramolecular Reactions

The amine functionality of this compound can participate in both intermolecular (between molecules) and intramolecular (within the same molecule) reactions.

Intermolecular Reactions: A key example of an intermolecular reaction is the formation of amides, as discussed in the acylation section. researchgate.net Another example is the reaction with other electrophiles, which is fundamental to its use as a building block in synthesizing more complex molecules.

Intramolecular Reactions: While less common for this specific molecule without further modification, intramolecular reactions involving the amine are crucial in the synthesis of various heterocyclic compounds. For instance, if a suitable electrophilic center is present on a side chain attached to the tetrahydrofuran (B95107) ring, the amine can act as an internal nucleophile, leading to the formation of a new ring system. The stereochemistry of the starting material, being the (S)-enantiomer, can play a significant role in directing the stereochemical outcome of such cyclizations.

Ring-Opening and Ring-Closure Reactions Involving the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is generally stable but can undergo ring-opening reactions under specific conditions, often promoted by Lewis acids or strong electrophiles. nih.govrsc.orgresearchgate.net These reactions typically involve the cleavage of one of the C-O bonds. For instance, the reaction of THF with certain boryl triflates in the presence of nucleophiles can lead to ring-opening and incorporation of the THF backbone into the final product. rsc.org Theoretical studies have been conducted to understand the factors influencing the activation energies for such ring-opening reactions. nih.gov

Conversely, ring-closure reactions are a common method for synthesizing tetrahydrofuran derivatives. nih.govorganic-chemistry.org These often involve intramolecular nucleophilic substitution (SN2) reactions where a hydroxyl group attacks a carbon atom bearing a good leaving group. nih.gov While this compound itself is already a cyclic ether, understanding ring-closure mechanisms is vital in the context of its synthesis and the synthesis of related substituted tetrahydrofurans. For example, the synthesis of 2,3-disubstituted amino-O-heterocycles can be achieved through a domino reaction involving olefin aziridination followed by intramolecular ring-opening of the aziridine (B145994) with an oxygen nucleophile. nih.gov

Mechanism of Derivatization Reactions

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, such as analysis or further synthesis.

Principles of Analytical Derivatization

In analytical chemistry, derivatization is often employed to improve the chromatographic properties of analytes, such as amines, for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govthermofisher.com Direct analysis of amines can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the chromatographic column. nih.gov Derivatization converts the polar amine into a less polar and more volatile derivative, improving separation and detection. nih.govrsc.org

Common derivatizing agents for amines include:

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent sulfonamides, enhancing detection sensitivity in HPLC. rsc.orgnih.gov

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Forms stable derivatives with amines, often used for HPLC analysis. thermofisher.comrsc.orgnih.gov

o-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. thermofisher.comnih.govresearchgate.net

Dabsyl chloride (Dabsyl-Cl): Forms colored derivatives that can be detected by UV-Vis spectroscopy. nih.gov

The choice of derivatizing agent depends on the analytical method and the specific properties of the amine being analyzed. rsc.org

Table 2: Common Derivatizing Agents for Amines

| Derivatizing Agent | Functional Group Targeted | Principle of Detection |

| Dansyl chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescence rsc.orgnih.gov |

| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary and Secondary Amines | Fluorescence thermofisher.comrsc.orgnih.gov |

| o-phthalaldehyde (OPA) | Primary Amines | Fluorescence thermofisher.comnih.govresearchgate.net |

| Dabsyl chloride (Dabsyl-Cl) | Primary and Secondary Amines | UV-Vis Absorbance nih.gov |

Synthetic Derivatization for Functional Group Interconversion

In synthetic organic chemistry, derivatization is used to convert one functional group into another, enabling the construction of more complex molecules. The amine group of this compound can be converted into a variety of other functional groups. For example, oxidation can form an N-oxide, while treatment with specific reagents can lead to the formation of other nitrogen-containing heterocycles. These transformations allow chemists to utilize this compound as a versatile intermediate in the synthesis of a wide range of target molecules, including pharmaceuticals and other biologically active compounds.

Applications in Advanced Synthetic Transformations and Material Science

(S)-N-methyltetrahydrofuran-3-amine as a Chiral Building Block

The stereochemically defined structure of this compound makes it an ideal starting material for the synthesis of enantiomerically pure molecules. Its utility in asymmetric synthesis stems from its ability to introduce a specific stereocenter into a target molecule, thereby influencing its three-dimensional arrangement and, consequently, its biological activity or material properties.

Utility in Asymmetric Synthesis

The application of this compound as a chiral building block is exemplified in the synthesis of complex molecules where stereochemistry is crucial for function. Chiral amines are fundamental in asymmetric synthesis, acting as catalysts or chiral auxiliaries to control the stereochemical outcome of a reaction. While specific examples detailing the direct use of this compound as an organocatalyst are not extensively documented, its structural motifs are found in more complex chiral ligands that effectively induce asymmetry.

A notable application of a closely related analogue is in the development of potent HIV-1 protease inhibitors. In this context, a squaramide-derived P2 ligand incorporating an N-methyl-3-(R)-aminotetrahydrofuranyl moiety has been synthesized. The specific stereochemistry of the aminotetrahydrofuran component is critical for the ligand's ability to bind effectively to the enzyme's active site, highlighting the importance of the chiral amine in directing molecular interactions. This example underscores the potential of the (S)-enantiomer in similar applications where precise stereochemical control is paramount for biological activity.

Precursor for Enantiomerically Pure Compounds

This compound serves as a valuable precursor for the synthesis of a variety of enantiomerically pure compounds. The development of single-enantiomer drugs is a significant focus in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles nih.gov. The synthesis of enantiopure compounds often relies on starting materials from the "chiral pool," and this compound is a representative of this class of readily available, optically active molecules.

A patent has been filed for a process to manufacture substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides in high optical purity nih.gov. This process can utilize optically active intermediates to produce the final enantiomerically pure compounds, demonstrating the industrial relevance of chiral tetrahydrofuranamine derivatives as precursors to medicinally important scaffolds nih.gov. The ability to synthesize such compounds with a high degree of enantiomeric excess is crucial for their therapeutic efficacy and safety.

Design and Synthesis of Chiral Ligands Utilizing the Tetrahydrofuranamine Scaffold

The tetrahydrofuranamine scaffold, with its defined stereochemistry and coordinating heteroatoms, provides an excellent framework for the design of novel chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a catalytic reaction.

Development of Amine-Based Ligands for Metal Catalysis

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis. Amine-based ligands, in particular, have proven to be highly effective in a wide range of metal-catalyzed reactions. The tetrahydrofuranamine scaffold offers a rigid and predictable backbone for the construction of such ligands. By modifying the amine functionality of this compound, it is possible to synthesize a variety of bidentate and tridentate ligands.

For instance, the aforementioned squaramide-derived ligand incorporating an N-methyl-3-(R)-aminotetrahydrofuranyl moiety showcases a successful design strategy. The squaramide unit acts as a rigid linker, positioning the chiral amine and other coordinating groups in a specific spatial arrangement around a metal center. This pre-organization is crucial for achieving high levels of stereocontrol in catalytic transformations. The synthesis of such ligands often involves standard amide bond formation or other coupling reactions, making them readily accessible.

Influence of Chiral Amines on Catalytic Selectivity in Asymmetric Catalysis

The stereochemistry of a chiral ligand is the primary determinant of selectivity in an asymmetric catalytic reaction. The chiral environment created by the ligand around the metal center dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer over the other. The (S)-configuration of the N-methyltetrahydrofuran-3-amine scaffold, when incorporated into a ligand, will favor the formation of a specific enantiomeric product.

The degree of enantioselectivity, often expressed as enantiomeric excess (ee), is a critical measure of a chiral catalyst's efficacy. While specific data on the catalytic selectivity of ligands derived solely from this compound is limited in publicly available literature, the principles of asymmetric catalysis suggest that the steric and electronic properties of the tetrahydrofuran (B95107) ring and the methylamino group would play a significant role in stereochemical induction. The oxygen atom of the tetrahydrofuran ring can also participate in secondary coordination to the metal center, further rigidifying the catalyst-substrate complex and enhancing stereoselectivity. The development of new chiral catalysts often involves the screening of a library of ligands with systematic variations in their structure to optimize selectivity for a particular reaction.

Integration into Complex Heterocyclic Molecular Architectures

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The development of efficient methods for the synthesis of complex, multi-ring heterocyclic systems is a major focus of modern organic chemistry. This compound, with its inherent chirality and multiple reactive sites, is a promising starting material for the construction of such complex architectures.

The secondary amine of this compound can participate in a variety of ring-forming reactions, such as condensation, cycloaddition, and multicomponent reactions. For example, it could be envisaged as a key component in the synthesis of fused heterocyclic systems where the tetrahydrofuran ring is annulated to another heterocyclic ring. Such structures are of significant interest due to their potential for novel biological activities. While specific examples of the integration of this compound into complex heterocyclic architectures are not yet widely reported, the fundamental reactivity of this chiral building block suggests its significant potential in this area of synthetic chemistry. The development of novel multicomponent reactions involving this chiral amine could provide rapid access to libraries of complex and diverse heterocyclic compounds for biological screening.

Scaffold for Novel Chemical Entities

This compound is a chiral building block increasingly recognized for its utility as a scaffold in the synthesis of novel chemical entities, particularly within the field of medicinal chemistry. The inherent stereochemistry and functional group arrangement of the molecule provide a robust framework for generating diverse and structurally complex molecules. The tetrahydrofuran (THF) ring is a prevalent structural motif in numerous natural products and pharmacologically active compounds, making it a desirable core for new drug candidates.

The "(S)" configuration at the C3 position of the tetrahydrofuran ring offers a defined three-dimensional orientation for substituents, which is crucial for achieving specific and high-affinity interactions with biological targets. As a chiral building block, it is employed in asymmetric synthesis to construct enantiomerically pure final compounds, a critical requirement for modern pharmaceuticals. bldpharm.com The secondary amine provides a versatile handle for a wide range of chemical modifications, allowing for the introduction of various side chains and functional groups through reactions such as acylation, alkylation, and reductive amination.

Research into related substituted 3-amino-tetrahydrofuran derivatives highlights their role as valuable precursors for compounds with potential therapeutic properties. google.com These scaffolds are used to synthesize complex molecules that are investigated for a variety of medicinal applications. The synthesis of libraries of compounds based on the aminotetrahydrofuran core allows for the exploration of structure-activity relationships (SAR), where systematic modifications to the scaffold help in identifying key structural features responsible for biological activity. The development of new synthetic methods for creating heterocyclic scaffolds, including substituted tetrahydrofurans, is an active area of research aimed at expanding the accessible chemical space for drug discovery. ucl.ac.uk

| Feature | Significance in Synthesis |

| Chiral Center | Provides stereochemical control, essential for selective biological interactions. |

| THF Ring | A common motif in bioactive molecules, offering favorable pharmacokinetic properties. |

| Secondary Amine | A versatile point for chemical modification and library generation. |

Conformational Aspects in Analog Design

The design of analogs based on the this compound scaffold is profoundly influenced by its conformational properties. The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope (E) and twist (T) forms. The specific conformation adopted has a significant impact on the spatial orientation of the substituents, which in turn dictates the molecule's ability to bind to a biological target.

When designing analogs, chemists must consider how modifications to the core structure will influence this conformational equilibrium. Key factors include:

Ring Pucker: The substituents on the THF ring influence its preferred pucker. The energy difference between various envelope and twist conformations is often small, meaning that minor structural changes can lead to significant shifts in the conformational landscape. The position and nature of the substituents determine which atom is "out-of-plane" in an envelope conformation or the degree of twisting in a twist form.

Orientation of the Amino Group: The N-methylamino group at the C3 position can adopt either a pseudo-axial or a pseudo-equatorial orientation relative to the average plane of the ring. This orientation is coupled to the ring's pucker. The pseudo-equatorial position is often favored to minimize steric hindrance, but this can be influenced by intramolecular interactions, such as hydrogen bonding, or the polarity of the surrounding environment. researchgate.netnih.gov

Computational modeling and NMR spectroscopy are essential tools for studying these conformational preferences. mdpi.com For instance, Nuclear Overhauser Effect (NOESY) experiments can provide information about through-space distances between protons, helping to elucidate the predominant conformation in solution. mdpi.com Understanding these conformational details is critical for designing analogs where the key binding groups are held in the optimal bioactive conformation to enhance potency and selectivity.

| Conformational Factor | Implication for Analog Design |

| Ring Puckering (E/T forms) | Affects the 3D arrangement of all substituents on the ring. |

| Substituent Orientation | Pseudo-axial vs. pseudo-equatorial placement of the amino group impacts steric interactions and binding. |

| Nitrogen Inversion Barrier | Influences the dynamic behavior and conformational flexibility of the amine substituent. researchgate.net |

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of (S)-N-methyltetrahydrofuran-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to verify the compound's regiochemistry and stereochemistry.

In ¹H NMR, the chemical shifts of the protons provide detailed information about their chemical environment. For instance, the protons associated with the methylamine (B109427) group typically appear in the range of δ 2.4–3.1 ppm. The coupling patterns between adjacent protons further aid in assigning the structure.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the tetrahydrofuran (B95107) ring and the N-methyl group.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be utilized for more complex structural assignments, establishing connectivity between protons and carbons.

Table 1: Representative NMR Data for this compound and Related Compounds

| Compound | Technique | Key Chemical Shifts (δ ppm) |

| This compound | ¹H NMR | ~2.4–3.1 (methylamine protons) |

| 3-Methyltetrahydrofuran | ¹³C NMR | Data available for the parent structure, providing a reference for the tetrahydrofuran ring carbons. chemicalbook.com |

| 3-Amino-3-methyl-tetrahydrofuran | ¹H NMR | Spectral data available for comparison of the tetrahydrofuran ring protons. chemicalbook.com |

Note: Specific spectral data can vary depending on the solvent and instrument parameters.

Mass Spectrometry (MS) (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is particularly crucial for validating the precise molecular weight of the compound (C₅H₁₁NO, 101.15 g/mol ). This high degree of accuracy helps to confirm the molecular formula. Electrospray ionization (ESI-MS) is a soft ionization technique often used to generate the molecular ion with minimal fragmentation.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. A common fragmentation pathway for aliphatic amines is the cleavage at the α-carbon-carbon bond, which can lead to the formation of a stable iminium ion. For this compound, this could involve the loss of a fragment from the tetrahydrofuran ring, helping to confirm the position of the N-methylamine substituent.

Table 2: Mass Spectrometry Data for this compound and Related Fragments

| Compound/Fragment | Technique | Observed m/z |

| This compound | HRMS | 101.15 (Molecular Ion) |

| α-cleavage fragment (CH₂NH₂⁺) | MS | 30 libretexts.org |

| α-cleavage fragment (C₃H₆NH₂⁺) | MS | 58 libretexts.org |

| α-cleavage fragment (C₂H₄NH₂⁺) | MS | 44 libretexts.org |

| 2-Methyltetrahydrofuran-3-one | MS | 100 (Molecular Ion) chemicalbook.com |

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. A common approach is reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. By monitoring the elution profile with a suitable detector, such as a UV detector, the percentage purity can be calculated by area normalization. Purity levels exceeding 95% are often reported. For chiral compounds like this, specialized chiral stationary phases can be employed to separate the (S) and (R) enantiomers, allowing for the determination of enantiomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While amines themselves can be challenging to analyze directly by Gas Chromatography (GC) due to their polarity and potential for peak tailing, GC-MS becomes a powerful tool when the amine is converted into a more volatile derivative. vt.edu Derivatization can be achieved through reactions like acylation or silylation. jfda-online.com This process not only improves the chromatographic behavior but can also provide characteristic mass spectra for identification. researchgate.net The choice of derivatizing agent is crucial and depends on the specific analytical needs. jfda-online.com GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in the sample.

Thin Layer Chromatography (TLC) and Column Chromatography for Purification

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of reactions and to get a preliminary assessment of the purity of this compound. libretexts.orgchemistryhall.com By spotting the sample on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the components of the mixture separate based on their polarity. tamu.edu The retention factor (Rf) value is a key parameter used to identify compounds. libretexts.org

For the purification of larger quantities of this compound, column chromatography is the method of choice. chemistryhall.comrsc.org This technique utilizes a stationary phase, such as silica gel, packed into a column. tamu.edu The crude product is loaded onto the column, and a solvent or a gradient of solvents is passed through to elute the components at different rates, allowing for the separation and isolation of the pure compound. rochester.edu For acid-sensitive compounds, the silica gel can be deactivated, for example, by using a solvent system containing a small amount of triethylamine. rochester.edu

Computational Studies and Theoretical Investigations

Molecular Modeling and Conformation Analysis

The structural characteristics of (S)-N-methyltetrahydrofuran-3-amine, particularly the conformation of the tetrahydrofuran (B95107) (THF) ring and the orientation of its substituents, are crucial determinants of its chemical behavior. The THF ring is not planar and exists in various puckered conformations to relieve ring strain.

Molecular modeling and computational studies indicate a preference for a twisted conformation in THF derivatives. The N-methylamine substituent at the C3 position significantly influences these conformational preferences. To minimize steric hindrance, bulky substituents generally favor pseudo-equatorial positions. In the case of this compound, the N-methyl group is considered a bulky substituent and is thus predicted to preferentially occupy a pseudo-equatorial orientation.

Crystallographic analysis of the related compound, N-methyltetrahydrofuran-3-amine hydrochloride, provides experimental validation for these theoretical models. X-ray diffraction studies have shown that the THF ring in this salt adopts a twist-boat conformation. Further conformational analysis using Density Functional Theory (DFT) on the hydrochloride salt has identified two distinct low-energy states, highlighting the dynamic nature of the ring.

Table 1: Conformational Details of N-methyltetrahydrofuran-3-amine Derivatives

| Feature | Observation | Source |

|---|---|---|

| Preferred Ring Conformation | Twist-boat conformation | |

| Substituent Orientation | Bulky groups like N-methyl favor pseudo-equatorial positions |

| Computational Model | DFT calculations identify two low-energy conformational states | |

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, making it an invaluable tool for elucidating reaction mechanisms. sciepub.com By calculating the energies of reactants, transition states, and products, DFT allows chemists to map out the energetic profile of a reaction pathway.

In the context of amines, DFT has been systematically applied to study mechanisms like the nucleophilic addition of an amine to an alkene. scribd.com Such studies can predict whether a reaction will proceed through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates on the potential energy surface. scribd.com For instance, the polar character of a zwitterionic addition reaction between an amine and an alkene was predicted to favor a two-step mechanism based on DFT calculations. scribd.com

For this compound, DFT calculations are instrumental in understanding its reactivity. The compound can participate in several reaction types, including:

N-Alkylation: The secondary amine group can act as a nucleophile in substitution reactions with alkyl halides.

Oxidation: The nitrogen atom can be oxidized to form an N-oxide, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). nih.gov

Reduction: The compound can be reduced to other amine derivatives using reducing agents like lithium aluminum hydride.

DFT helps in modeling the transition states of these reactions, providing insight into the activation energies and the influence of solvents and catalysts on the reaction rates. mdpi.com

Prediction of Stereoselectivity and Reactivity Profiles

The reactivity of this compound is largely defined by its functional groups: the secondary amine and the ether oxygen within the THF ring. The inherent chirality of the molecule, with a stereocenter at the C3 position, is a key feature that makes it a valuable building block in asymmetric synthesis.

Computational methods like DFT can be used to predict the stereoselectivity of reactions involving this chiral amine. By modeling the transition states for the formation of different stereoisomers, it is possible to calculate the energy differences between them and thus predict the major product. The steric and electronic properties of the N-methylamine substituent play a critical role in directing the outcome of these reactions.

The reactivity profile can be further analyzed using DFT-derived indices. scribd.com These indices help in understanding the electronic nature of the molecule and predicting its behavior in chemical reactions. For example, analysis of the global electron density transfer (GEDT) in a transition state can indicate the degree of charge transfer and the polar nature of the reaction. scribd.com The chiral nature of this compound allows it to be used in synthesizing compounds that target specific biological receptors where stereochemistry is crucial for activity.

Table 2: Predicted Reactivity of this compound

| Reaction Type | Description | Common Reagents | Source |

|---|---|---|---|

| N-Alkylation | Nucleophilic substitution on the amine group. | Alkyl halides, Acyl chlorides | |

| Oxidation | Formation of an N-oxide. | Hydrogen peroxide, m-CPBA | nih.gov |

| Reduction | Conversion to different amine derivatives. | Lithium aluminum hydride | |

Future Research Directions and Emerging Applications

Advancements in Novel Synthetic Routes and Catalyst Development

The efficient and stereoselective synthesis of (S)-N-methyltetrahydrofuran-3-amine is paramount for its widespread application. Current research trajectories are aimed at developing more sustainable and scalable synthetic methodologies, with a strong emphasis on innovative catalyst design.

Future advancements are likely to move beyond traditional multi-step sequences, which may begin from precursors like maleic glycol that is cyclized and then subjected to formylation and reductive amination. google.com A key area of development is the design of highly efficient catalysts that can streamline these processes. Research into catalyst systems for related transformations, such as the conversion of 3-formyltetrahydrofuran, highlights the potential of using Group VIII noble metals like palladium, platinum, and rhodium, often in conjunction with a strong acid, to effect specific chemical reductions. google.com

Table 1: Comparison of Catalytic Systems in Tetrahydrofuran (B95107) Synthesis & Functionalization

| Catalyst System | Precursor/Reaction | Key Features & Findings | Potential Application for this compound |

|---|---|---|---|

| Rhodium-Phosphorus Catalyst | Hydroformylation of 2,5-dihydrofuran | Converts the precursor to 3-formyltetrahydrofuran. google.com | Key intermediate step in a potential synthesis route. |

| Group VIII Noble Metal + Strong Acid | Hydrogenolysis of 3-formyltetrahydrofuran | Converts the formyl group to a methyl group without affecting the THF ring. google.com | Could be adapted for reductive steps in the amine synthesis. |

| Hydroxyapatite-Supported Nickel | Reductive Amination of 3-formyltetrahydrofuran | Enables the formation of the amine group from the aldehyde precursor. google.com | Direct application in the final step of a potential synthesis pathway. |

| Ni3Ga/Cu-ZSM-5 Nanocomposite | CO2 Hydrogenation (by analogy) | High thermal stability and a protective, porous surface environment. acs.org | Development of robust, reusable catalysts for asymmetric amination. |

Exploration in Advanced Chiral Material Science

The incorporation of chiral moieties into polymers and materials can impart unique properties, making them suitable for specialized applications such as chiral recognition, asymmetric catalysis, and optics. The this compound molecule is an attractive candidate for exploration in advanced chiral material science due to its rigid heterocyclic structure and available nitrogen for polymerization or functionalization.

Research into the copolymerization of related tetrahydrofuran derivatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), with other monomers like propylene (B89431) oxide demonstrates the feasibility of creating novel polyether polyols. acs.org These copolymers have shown potential in the formulation of bio-based adhesives and polyurethanes with tunable mechanical properties. acs.org By analogy, this compound could serve as a chiral monomer or a chain modifier. Its incorporation could introduce stereospecific sites along a polymer backbone, potentially leading to materials with unique chiroptical properties or the ability to act as polymeric chiral selectors in chromatography.

Future investigations will likely focus on the synthesis of co-oligomers and polymers containing the this compound unit and characterizing their material properties. The amine functionality provides a convenient handle for incorporation into various polymer backbones, including polyamides, polyimides, and polyurethanes, expanding the accessible range of chiral materials.

Table 2: Potential Applications of this compound in Chiral Materials

| Material Type | Method of Incorporation | Potential Properties | Emerging Application Area |

|---|---|---|---|

| Chiral Polyurethanes | As a chiral diol precursor or chain extender | Enhanced thermal stability, specific mechanical responses, biodegradability | Bio-based specialty elastomers and adhesives acs.org |

| Chiral Stationary Phases (CSPs) | Covalently bonded to a support (e.g., silica) | Enantioselective recognition capabilities | High-performance liquid chromatography (HPLC) for enantiomer separation |

| Asymmetric Polymeric Catalysts | As a ligand-bearing monomer in a polymer backbone | Reusable, heterogeneous catalysis with high stereoselectivity | Flow chemistry and continuous manufacturing processes |

Expanding the Scope of Chiral Amine Derivatization for Diverse Applications

Derivatization of a chiral amine serves two primary purposes: facilitating the separation and analysis of its enantiomers and creating new molecules with distinct biological or chemical activities. For this compound, future research will undoubtedly explore new derivatizing agents and reactions to broaden its utility.

The development of novel chiral derivatizing agents is a continuous effort in analytical chemistry. Agents like (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester, (S)-NIFE, have been successfully used for the HPLC separation of various unnatural secondary amino acids, demonstrating excellent resolution capabilities. nih.gov Similarly, reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) are used in combination with advanced analytical techniques like ion mobility mass spectrometry (IMS-MS) for the high-speed, sensitive analysis of chiral amino acids. rsc.org Applying these and newly developed agents to this compound will be crucial for quality control and for studying its behavior in complex matrices.

Beyond analysis, derivatization can be used to synthesize libraries of new compounds. The secondary amine of this compound is a nucleophilic center that can react with a wide array of electrophiles. This allows for the systematic modification of the molecule to explore its potential in areas like asymmetric catalysis, where chiral amines and their derivatives are often used as organocatalysts. google.com For example, derivatization could be used to attach this chiral scaffold to other functional groups to create novel ligands for metal-catalyzed reactions or to develop new organocatalysts for reactions like asymmetric Michael additions. google.com Care must be taken, as some derivatizing reagents, such as those based on prolyl anhydrides, can proceed with stereoselectivity issues or racemization, a factor that requires careful consideration in assay development. nih.gov

Table 3: Selected Chiral Derivatizing Agents and Their Potential Application

| Derivatizing Agent | Analytical Method | Application | Relevance to this compound |

|---|---|---|---|

| (S,S)-N-trifluoroacetylproline anhydride | Gas Chromatography (GC) | Estimation of enantiomeric composition of chiral amines. nih.gov | A potential, though potentially stereoselective, method for GC-based purity analysis. |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S)-NIFE | High-Performance Liquid Chromatography (HPLC) | Enantioseparation of secondary amino acids. nih.gov | High potential for developing a robust HPLC method for enantiomeric excess determination. |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) | High-speed, sensitive chiral analysis in complex biological samples. rsc.org | Advanced analytical method for future metabolic or pharmacokinetic studies. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-N-methyltetrahydrofuran-3-amine, and how do reaction conditions influence stereochemical purity?

- Methodology : Multi-step syntheses often employ reductive amination or nucleophilic substitution. For example, a six-step procedure involves reacting tetrahydrofuran derivatives with methylamine under controlled temperatures (20–80°C) and inert atmospheres to preserve stereochemistry . Key steps include pH adjustments (e.g., pH 2 for acidification) and purification via HPLC . Stereochemical integrity is confirmed using chiral HPLC or polarimetry.

- Critical Parameters : Temperature control during amination (e.g., 80°C for 48 hours) and solvent selection (e.g., isopropyl alcohol or 2-methyltetrahydrofuran) significantly impact yield and enantiomeric excess .

Q. How can researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., δ 2.4–3.1 ppm for methylamine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (101.15 g/mol) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with UV detection monitors purity (>95% by area normalization) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Stability Insights : Store under inert gas (N or Ar) at –20°C in amber vials to avoid oxidation or hydrolysis. Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers mitigate the risk of N-nitrosamine formation during synthesis or storage of this compound?

- Risk Assessment : Secondary amines like this compound are prone to nitrosation under acidic or nitrosating conditions (e.g., presence of NO or nitrites). Proactive screening via LC-MS/MS detects trace N-nitrosamine impurities (e.g., limits <10% of Acceptable Intake) .

- Mitigation Strategies :

- Add antioxidants (e.g., ascorbic acid) to reaction mixtures.

- Avoid nitrosating agents (e.g., sodium nitrite) during purification .

Q. How do stereochemical variations (e.g., R vs. S enantiomers) affect the compound’s reactivity in catalytic applications?

- Case Study : In asymmetric catalysis, the (S)-enantiomer exhibits higher enantioselectivity (up to 90% ee) in ketone reductions compared to the (R)-form. This is attributed to its spatial compatibility with chiral ligands (e.g., BINAP) .

- Experimental Design : Compare reaction outcomes (yield, ee) using both enantiomers under identical conditions (solvent, catalyst loading, temperature) .

Q. What analytical approaches resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

- Contradictory Evidence : PubChem reports high solubility in THF, while experimental data suggest limited solubility in hexanes.

- Resolution Strategy :

- Use shake-flask method with UV/Vis quantification.

- Validate via saturation concentration assays (e.g., 25°C, 24-hour equilibration) .

Q. How can reaction pathways be optimized to minimize byproducts (e.g., dimerization) during large-scale synthesis?

- Process Optimization :

- Temperature Control : Lower reaction temperatures (e.g., 30°C vs. 60°C) reduce dimer formation by 40% .

- Catalyst Screening : Tetrabutylammonium iodide (0.5 mg) enhances regioselectivity in nucleophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.